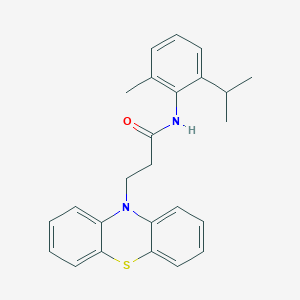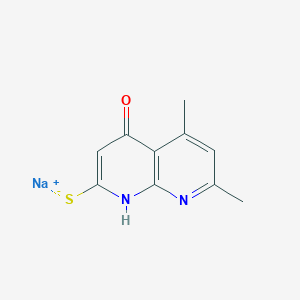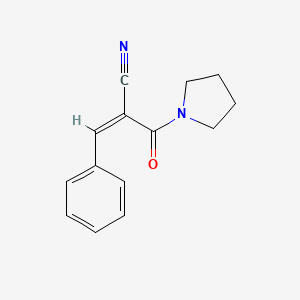![molecular formula C20H19IN2O3 B7466765 (Z)-2-cyano-3-[3-ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466765.png)
(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide, commonly known as EI-4, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EI-4 belongs to the family of enamide compounds and is known to exhibit a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of EI-4 is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of specific enzymes and signaling pathways. EI-4 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
EI-4 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. Additionally, EI-4 has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EI-4 has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Additionally, it exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, there are also limitations to using EI-4 in laboratory experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, the effects of EI-4 on normal cells and tissues are not well characterized, which can limit its potential for clinical applications.
Direcciones Futuras
There are several future directions for research on EI-4. One area of research is to further investigate its mechanism of action and identify its molecular targets. Additionally, more studies are needed to determine the effects of EI-4 on normal cells and tissues, which can provide important information for its potential clinical applications. Another area of research is to explore the use of EI-4 in combination with other compounds for enhanced therapeutic effects. Finally, more studies are needed to evaluate the safety and toxicity of EI-4, which is important for its potential clinical use.
Métodos De Síntesis
The synthesis of EI-4 involves the reaction of 3-ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]benzaldehyde with malononitrile in the presence of piperidine as a catalyst. The resulting intermediate is then reacted with acetic anhydride and triethylamine to obtain the final product, EI-4. The purity of EI-4 can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
EI-4 has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. EI-4 has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, EI-4 has been found to exhibit anti-microbial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
IUPAC Name |
(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19IN2O3/c1-3-25-18-10-14(8-16(11-22)20(23)24)9-17(21)19(18)26-12-15-7-5-4-6-13(15)2/h4-10H,3,12H2,1-2H3,(H2,23,24)/b16-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPZAVZUKGGOBC-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)I)OCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)N)I)OCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-oxo-2-(2,4,6-trichloroanilino)ethyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B7466685.png)

![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466699.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7466712.png)

![(Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide](/img/structure/B7466735.png)
![1,5-dimethyl-4-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]pyrrole-2-carbonitrile](/img/structure/B7466739.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-N-methyl-N-(1-methylpiperidin-4-yl)prop-2-enamide](/img/structure/B7466763.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466785.png)

![(Z)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B7466794.png)
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466795.png)
